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molecular formula C13H9ClN2O2S B1588560 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 744209-63-0

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1588560
M. Wt: 292.74 g/mol
InChI Key: ZWIKJILDMNXRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461328B2

Procedure details

A stirred suspension of 4-chloro-7-azaindole (1.00 g, 6.55 mmol) in dichloromethane (DCM) (50 ml) was treated with 4-(dimethylamino)pyridine (80.0 mg, 0.66 mmol), triethylamine (1.36 ml, 9.83 mmol) and benzenesulfonyl chloride (0.93 ml, 7.21 mmol) at ambient temperature. The mixture was left to stand overnight and then diluted with DCM and washed with 1M aqueous HCl solution, saturated sodium hydrogen carbonate solution, water, and brine, dried with sodium sulfate and concentrated under vacuum to give crude product. Trituration (diethyl ether) afforded 1.59 g (83%) of 1-benzenesulfonyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. LCMS (Method B, ESI): RT=4.48 min, m+H=293.3; 1H NMR (400 MHz, CDCl3) δ: 8.31 (d, 1H), 8.18 (m, 2H), 7.78 (m, 1H), 7.62-7.56 (m, 1H), 7.52-7.45 (m, 2H), 7.20 (m, 1H), 6.72 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
0.93 mL
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][N:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C(N(CC)CC)C.[C:18]1([S:24](Cl)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(OCC)C>ClCCl.CN(C)C1C=CN=CC=1>[C:18]1([S:24]([N:6]2[C:7]3=[N:8][CH:9]=[CH:10][C:2]([Cl:1])=[C:3]3[CH:4]=[CH:5]2)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2C=CNC2=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
1.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.93 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
80 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
WASH
Type
WASH
Details
washed with 1M aqueous HCl solution, saturated sodium hydrogen carbonate solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=CC2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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